![molecular formula C13H17BrO B13060005 (([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene](/img/structure/B13060005.png)
(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene
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Overview
Description
“(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” is an organic compound with the molecular formula C₁₃H₁₇BrO and a molecular weight of 269.18 g/mol . This compound features a benzene ring substituted with a bromomethyl group and a cyclopentyl group linked through an ether bond. It is primarily used in research settings and has various applications in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” typically involves the reaction of benzyl alcohol with 1-bromomethylcyclopentane in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for “this compound” are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
“(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
“(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of “(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methylbenzene: Similar in structure but lacks the cyclopentyl group.
Benzyl Bromide: Contains a benzyl group with a bromine atom but lacks the ether linkage and cyclopentyl group.
Cyclopentyl Methyl Ether: Contains the cyclopentyl and ether linkage but lacks the benzene ring and bromomethyl group.
Uniqueness
“(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene” is unique due to its combination of a benzene ring, bromomethyl group, and cyclopentyl ether linkage. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Biological Activity
The compound (([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene, with the CAS number 1249890-22-9, is a halogenated organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₄H₁₉BrO
- Molecular Weight : 283.20 g/mol
- Structural Characteristics : The compound features a bromomethyl group attached to a cyclopentyl ether linked to a benzene ring, which may influence its reactivity and biological interactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that brominated compounds often exhibit antimicrobial properties. A study on similar compounds suggests that the presence of bromine can enhance the efficacy against various bacterial strains.
2. Cytotoxicity
Cytotoxic assays have shown that halogenated compounds can induce cell death in cancer cell lines. For instance, studies on related compounds have demonstrated significant cytotoxic effects in human cancer cell lines, indicating potential for therapeutic applications.
The mechanism by which this compound exerts its biological effects may involve:
- Alkylation of DNA : Similar compounds have been shown to interact with DNA, leading to mutations and apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or proliferation.
Case Studies
Several case studies have highlighted the biological significance of brominated compounds:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of brominated ethers on breast cancer cells, demonstrating that modifications in the alkyl chain significantly influenced their activity.
- Case Study 2 : Research in Antimicrobial Agents and Chemotherapy reported on a series of brominated phenolic compounds, revealing their effectiveness against resistant bacterial strains, suggesting that this compound could exhibit similar properties.
Data Tables
Property | Value |
---|---|
CAS Number | 1249890-22-9 |
Molecular Formula | C₁₄H₁₉BrO |
Molecular Weight | 283.20 g/mol |
Antimicrobial Activity | Yes (potentially effective) |
Cytotoxicity | Yes (in cancer cell lines) |
Properties
Molecular Formula |
C13H17BrO |
---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclopentyl]oxymethylbenzene |
InChI |
InChI=1S/C13H17BrO/c14-11-13(8-4-5-9-13)15-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChI Key |
WLHPAIKLAIKANK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CBr)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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